

GW843682X selectivity against other kinases

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Compound of Interest

Compound Name: **GW843682X**
Cat. No.: **B1672544**

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Technical Support Center: GW843682X

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the selectivity of the kinase inhibitor **GW843682X**. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of **GW843682X**?

GW843682X is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3).^{[1][2][3]} In cell-free assays, it demonstrates high potency against these primary targets with IC₅₀ values of 2.2 nM for PLK1 and 9.1 nM for PLK3.^{[1][2]} The inhibitor exhibits significant selectivity, being over 100-fold more selective for PLK1/3 than for a panel of approximately 30 other kinases.^{[1][3]}

Q2: How does the selectivity of **GW843682X** compare against other related kinases?

GW843682X shows substantially lower potency against other kinases, indicating a favorable selectivity profile for the PLK family. For instance, its IC₅₀ values for other kinases such as PDGFR β , VEGFR2, Aurora A, and Cdk2/cyclin A are significantly higher, demonstrating its specificity.^[4]

Troubleshooting Guide

Issue: Unexpected off-target effects observed in my experiment.

Possible Cause: While **GW843682X** is highly selective, at higher concentrations it may inhibit other kinases.

Solution:

- Review Kinase Selectivity Data: Refer to the comprehensive kinase selectivity data below to identify potential off-target kinases that might be affected at the concentration used in your experiment.
- Titrate the Compound: Perform a dose-response experiment to determine the optimal concentration of **GW843682X** that inhibits PLK1/3 activity without significantly affecting potential off-targets.
- Use a More Selective Inhibitor: If off-target effects persist and interfere with your experimental interpretation, consider using an alternative PLK1 inhibitor with a different selectivity profile.

Issue: Inconsistent IC50 values in our in-house kinase assays.

Possible Cause: Variations in experimental conditions can significantly impact IC50 values. For ATP-competitive inhibitors like **GW843682X**, the concentration of ATP is a critical factor.

Solution:

- Standardize ATP Concentration: Ensure that the ATP concentration used in your assay is consistent and ideally close to the Km value for the kinase being tested. This allows for a more accurate determination of inhibitor potency.^[5]
- Control for Enzyme and Substrate Concentrations: Use a fixed, non-saturating concentration of both the kinase and the substrate across all experiments to ensure that the measured inhibition is directly attributable to the inhibitor.
- Follow a Validated Protocol: Adhere to a detailed and validated experimental protocol, such as the one provided below, to minimize variability.

Data Presentation

Table 1: IC50 Values of **GW843682X** Against a Panel of Kinases

Kinase Target	IC50 (nM)
PLK1	2.2[1][2][4]
PLK3	9.1[1][2][4]
PDGFR β	160[4]
VEGFR2	360[4]
Aurora A	4,800[4]
Cdk2/cyclin A	7,600[4]

Table 2: KINOMEscan Selectivity Data for **GW843682X** at 10 μ M

This table presents a selection of kinases from a KINOMEscan panel, showing the percentage of kinase activity remaining in the presence of 10 μ M **GW843682X**. A lower percentage indicates stronger binding and inhibition.

Kinase Target	Percent of Control (%)
PLK1	0.5
PLK2	1.4
PLK3	0.6
FLT3	1.4[6]
GAK	4.1[6]
MAP4K5	4.3
TNK1	4.9
MAP4K3	5.2
STK10	5.6
SRPK1	8.9[6]

A full list of screened kinases is available through the LINCS Data Portal.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ATP-Competitive)

This protocol outlines a general procedure for determining the IC₅₀ value of **GW843682X** against a target kinase in a biochemical assay format.

Materials:

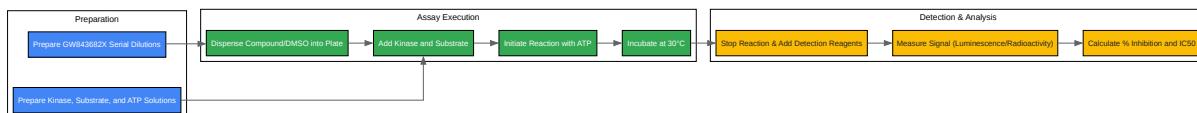
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- **GW843682X** stock solution (in DMSO)
- ATP solution
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 15 mM MgCl₂, 1 mM DTT, 0.15 mg/mL BSA)[2]
- [γ -³³P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay Kit (for luminescence-based detection)
- 384-well assay plates
- Plate reader (scintillation counter or luminometer)

Procedure:

- Compound Preparation: Prepare a serial dilution of **GW843682X** in 100% DMSO.
- Assay Plate Setup: Add 1 μ L of each **GW843682X** dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and wells without enzyme as a background control.
- Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer. The final ATP concentration should be at or near the K_m value for the specific kinase.

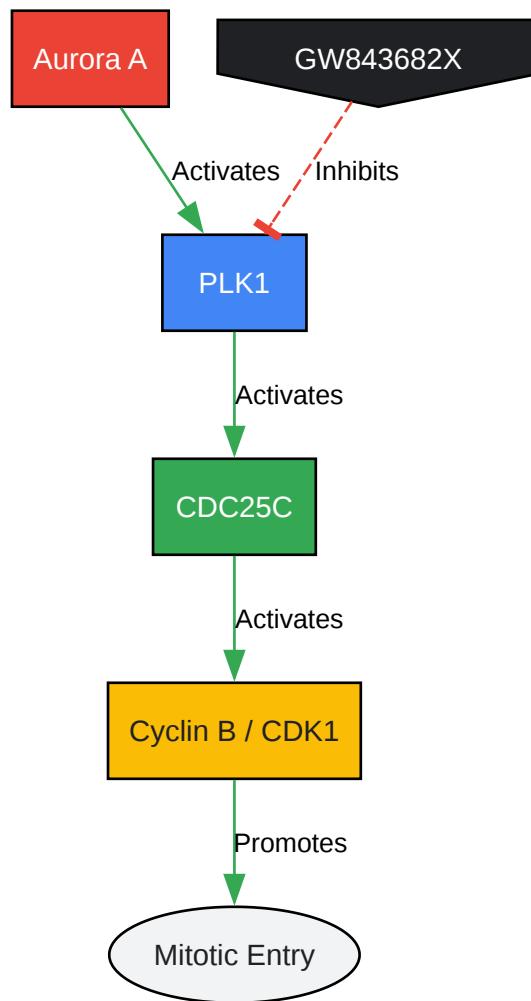
- Kinase Reaction Initiation: Add the reaction mixture to each well of the assay plate to start the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Detection:
 - Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate. Wash the filter to remove unincorporated [γ -³³P]ATP and measure the radioactivity using a scintillation counter.
 - Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each **GW843682X** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations



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Caption: Experimental workflow for determining kinase inhibitor IC50 values.



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Caption: Simplified PLK1 signaling pathway and the inhibitory action of **GW843682X**.

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